2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H10F3N3O3 |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-3-1-2-8(4-10)5-17-12-18-6-9(7-19-12)11(20)21/h1-4,6-7H,5H2,(H,20,21)(H,17,18,19) |
InChI Key |
GBOPEIOZEZRURE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrimidine ring or adjacent functional groups. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives
*Similarity scores calculated via structural fingerprinting ().
Functional Group Impact on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((3-(Trifluoromethoxy)benzyl)amino)pyrimidine-5-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. A common approach involves activating the pyrimidine-5-carboxylic acid moiety using carbodiimide reagents like EDC·HCl and HOBt to facilitate coupling with 3-(trifluoromethoxy)benzylamine. Reaction conditions (e.g., excess triethylamine as a base, dichloromethane or DMF as solvents) are critical for yield optimization. Post-reaction purification often employs column chromatography or recrystallization .
- Characterization : Structural validation relies on NMR, NMR, and LCMS to confirm regioselectivity and purity. For example, NMR peaks for the trifluoromethoxy group appear as distinct singlets near δ 3.8–4.2 ppm .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s pyrimidine core and trifluoromethoxy-benzyl group make it a candidate for enzyme inhibition studies, particularly targeting kinases or carboxylases. Researchers use it as a scaffold to explore structure-activity relationships (SAR) by modifying substituents on the pyrimidine ring or benzyl group. Biological assays (e.g., IC determination) are conducted to evaluate potency .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between 3-(trifluoromethoxy)benzylamine and pyrimidine-5-carboxylic acid derivatives?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility and reaction rates compared to dichloromethane .
- Stoichiometry : A 1.2:1 molar ratio of benzylamine to activated carboxylic acid minimizes side products.
- Temperature : Reactions performed at 0–5°C reduce racemization, while room temperature is suitable for less sensitive systems .
- Troubleshooting : Low yields may result from moisture-sensitive intermediates; strict anhydrous conditions and molecular sieves are recommended .
Q. What strategies resolve contradictions in spectral data for structural analogs of this compound?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from rotational isomers or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic rotational barriers in amide bonds .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when isotopic patterns overlap (e.g., distinguishing vs. ) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF) decreases electron density on the benzyl ring, directing electrophilic substitution to the meta position. This is confirmed via computational studies (e.g., DFT calculations) and Hammett substituent constants . Reactivity in nucleophilic aromatic substitution (NAS) is limited due to reduced ring activation, favoring coupling reactions via pre-functionalized intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
